molecular formula C32H32O8 B1258016 nobilin E

nobilin E

Cat. No.: B1258016
M. Wt: 544.6 g/mol
InChI Key: DIJWWMHOMAEIJB-UHFFFAOYSA-N
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Description

Nobilin E is a phenolic compound isolated from the medicinal orchid Dendrobium nobile Lindl., a plant traditionally used in Chinese medicine for its antioxidant, anti-inflammatory, and anticancer properties . Structurally, this compound is classified as a bibenzyl derivative, characterized by two benzene rings connected by an ethylene bridge. Its molecular formula is C₁₇H₂₀O₆, with a molecular weight of 320.30 g/mol . This compound is distinguished by hydroxyl and methoxy substituents at specific positions on the aromatic rings, which contribute to its bioactivity .

Properties

Molecular Formula

C32H32O8

Molecular Weight

544.6 g/mol

IUPAC Name

4,6-dimethoxy-8-[2-(3-methoxyphenyl)ethyl]-9-[(3-methoxyphenyl)methyl]-9H-xanthene-2,3,5-triol

InChI

InChI=1S/C32H32O8/c1-36-21-9-5-7-18(13-21)11-12-20-16-26(38-3)29(35)31-27(20)23(15-19-8-6-10-22(14-19)37-2)24-17-25(33)28(34)32(39-4)30(24)40-31/h5-10,13-14,16-17,23,33-35H,11-12,15H2,1-4H3

InChI Key

DIJWWMHOMAEIJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC(=C(C3=C2C(C4=CC(=C(C(=C4O3)OC)O)O)CC5=CC(=CC=C5)OC)O)OC

Synonyms

nobilin E

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

Nobilin E belongs to a family of bibenzyls and phenanthrenes isolated from Dendrobium species. Key structural analogs include:

Compound Molecular Formula Substituents Source Key Reference
This compound C₁₇H₂₀O₆ 4-hydroxy, 3-methoxy, 2-ethyl groups Dendrobium nobile
Nobilin D C₁₇H₂₀O₆ 4-hydroxy, 3-methoxy, 1-ethyl groups Dendrobium nobile
Moscatilin C₁₈H₂₂O₅ 3,4-dihydroxy, 5-methoxy Dendrobium species
Gigantol C₁₈H₂₂O₄ 3,5-dihydroxy, 4-methoxy Dendrobium species
  • Nobilin D: A positional isomer of this compound, differing in the placement of the ethyl group. Nobilin D exhibits higher oral bioavailability (68.57%) but lower blood-brain barrier permeability compared to other bibenzyls .
  • Moscatilin: Contains additional hydroxyl groups, enhancing its antioxidant capacity but reducing metabolic stability compared to this compound .
  • Gigantol : Lacks a methoxy group at position 4, resulting in weaker anti-inflammatory activity but comparable anticancer effects .

Bioactivity Comparison

Antioxidant Activity
  • This compound: Demonstrated moderate DPPH radical scavenging activity (IC₅₀ ~ 45 μM), attributed to its hydroxyl and methoxy groups .
  • Moscatilin : Higher antioxidant activity (IC₅₀ ~ 28 μM ) due to multiple hydroxyl groups .
  • Gigantol : Lower activity (IC₅₀ ~ 60 μM ) due to fewer polar substituents .
Anticancer Activity
  • This compound: Inhibits NF-κB signaling in cancer cells, reducing proliferation (IC₅₀ ~ 12 μM in HeLa cells) .
  • Nobilin D: Targets hypoxia-inducible factor 1α (HIF-1α), showing specificity for hypoxic tumors (IC₅₀ ~ 8 μM) .
  • Moscatilin : Broad-spectrum cytotoxicity against lung and breast cancer cells (IC₅₀ ~ 5–10 μM ) .
ADMET Properties
Property This compound (Predicted) Nobilin D Moscatilin
Human Intestinal Absorption High (>90%) 98.04% 85%
Caco-2 Permeability Moderate (~50%) 56.98% 40%
Blood-Brain Barrier Penetration Low 65% (low) <50%
CYP450 Inhibition CYP2C9, CYP3A4 CYP3A4, CYP2D6 CYP1A2

This compound shows a balanced profile of absorption and metabolic stability, making it a promising candidate for oral formulations .

Functional Analogues in Other Plants

  • Chrysotobibenzyl (from Dendrobium chrysotoxum): Shares structural motifs with this compound but lacks methoxy groups, resulting in weaker bioactivity .
  • Confusarin (from Dendrobium species): A phenanthrene derivative with stronger anti-inflammatory effects but higher toxicity .

Q & A

Basic: What methodologies are recommended for characterizing and validating the purity of nobilin E in experimental settings?

Answer:
Characterizing this compound requires a combination of analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detectors are standard for structural elucidation and purity assessment . For novel derivatives, X-ray crystallography can resolve stereochemistry. Purity validation should include ≥95% chromatographic homogeneity, with batch-to-batch reproducibility assessed via triplicate analyses. Detailed protocols must be documented to ensure replicability, per guidelines for experimental reproducibility .

Basic: What in vitro assays are most suitable for the initial assessment of this compound's bioactivity?

Answer:
Initial screening should prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) and broad-spectrum cytotoxicity assays (e.g., MTT/XTT in cancer cell lines). Dose-response curves (0.1–100 µM, logarithmic increments) are critical to establish IC₅₀/EC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%). Assays should adhere to FAIR principles—Findable, Accessible, Interoperable, Reusable—with raw data archived for meta-analysis .

Advanced: How can researchers design dose-response experiments to elucidate this compound's mechanism of action while minimizing off-target effects?

Answer:
Mechanistic studies require multi-omics integration. For dose-response experiments:

  • Temporal Analysis: Collect data at multiple timepoints (e.g., 6, 12, 24 hours) to distinguish primary targets from downstream effects.
  • Pathway Enrichment: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.
  • Off-Target Screening: Use thermal shift assays (TSA) or CRISPR-Cas9 knockout libraries to validate specificity.
  • Statistical Rigor: Power analysis (α=0.05, β=0.2) to determine sample size, with Bonferroni correction for multiple comparisons .

Advanced: How should discrepancies in this compound's reported bioactivity across independent studies be methodologically resolved?

Answer:
Contradictory bioactivity data often arise from variability in experimental conditions (e.g., cell line drift, solvent differences). To resolve conflicts:

  • Replication Studies: Repeat assays under standardized conditions (e.g., ATCC-validated cell lines, controlled O₂ levels).
  • Meta-Analysis: Pool raw data from published studies to identify confounding variables (e.g., serum concentration in cell media).
  • Structure-Activity Relationship (SAR): Compare bioactivity of this compound analogs to isolate critical functional groups .

Advanced: What strategies optimize this compound's bioavailability in preclinical models without compromising its pharmacological activity?

Answer:
Bioavailability optimization involves:

  • Formulation: Use nanocarriers (liposomes, polymeric nanoparticles) to enhance solubility and reduce first-pass metabolism.
  • Prodrug Design: Introduce hydrolyzable moieties (e.g., ester groups) to improve membrane permeability.
  • Pharmacokinetic (PK) Studies: Monitor plasma concentration-time profiles (Cₘₐₓ, t₁/₂, AUC) in rodent models. Validate efficacy via pharmacodynamic (PD) markers (e.g., tumor volume reduction in xenografts) .

Advanced: How can researchers conduct comparative studies between this compound and its structural analogs to identify critical pharmacophores?

Answer:

  • Computational Modeling: Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities.
  • SAR Libraries: Synthesize analogs with systematic modifications (e.g., hydroxylation, methylation) and test in parallel assays.
  • Crystallography: Resolve co-crystal structures of this compound bound to target proteins (e.g., kinases) to map interaction sites .

Advanced: What methodologies are critical for assessing this compound's potential off-target effects in genome-wide studies?

Answer:

  • CRISPR Screening: Genome-wide knockout or activation screens (e.g., Brunello library) to identify synthetic lethal interactions.
  • Chemoproteomics: Use activity-based protein profiling (ABPP) to map off-target binding.
  • Toxicogenomics: RNA-seq of treated tissues to identify dysregulated pathways indicative of adverse effects .

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